1-(2,6-Dichlorophenyl)ethanamine
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Overview
Description
1-(2,6-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C₈H₁₀Cl₂N It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with ammonia and hydrogen in the presence of a catalyst to form the corresponding amine . Another method includes the reduction of 2,6-dichlorophenylacetonitrile using lithium aluminum hydride (LiAlH₄) as a reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amines or hydrocarbons.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,6-Dichlorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)ethanamine can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)ethanamine: Differing in the position of chlorine atoms on the phenyl ring[][6].
1-(2,6-Dichlorophenyl)ethanol: Featuring a hydroxyl group instead of an amine group[][6].
Uniqueness: The unique positioning of chlorine atoms and the ethanamine group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications[6][6].
Biological Activity
1-(2,6-Dichlorophenyl)ethanamine, also known as 2,6-dichloro-phenethylamine, is a compound of significant interest in pharmacology due to its biological activity, particularly as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme plays a crucial role in the biosynthesis of catecholamines, including adrenaline. Understanding the biological activity of this compound is essential for its potential therapeutic applications and implications in various physiological processes.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of PNMT. By inhibiting this enzyme, the compound reduces the conversion of phenylethanolamine to adrenaline, leading to altered adrenergic signaling pathways. This can influence various physiological processes such as:
- Blood Pressure Regulation : Studies have shown that this compound can effectively lower blood pressure in spontaneously hypertensive rats by modulating adrenergic signaling pathways.
- Cellular Metabolism : The compound's influence on adrenaline levels can affect gene expression and other cellular processes related to metabolism.
Research Findings
Recent studies have focused on the pharmacological profile and potential therapeutic applications of this compound. Key findings include:
- Inhibition of PNMT : Research indicates that this compound serves as a potent inhibitor of PNMT, impacting adrenaline synthesis and subsequent physiological responses.
- Adrenergic Receptor Interaction : The compound has been shown to interact with adrenergic receptors, further influencing cardiovascular responses and metabolic functions.
Case Studies
Several case studies have illustrated the pharmacological effects of this compound:
- Hypertension Study : In a controlled experiment involving spontaneously hypertensive rats, administration of this compound resulted in a statistically significant reduction in systolic blood pressure. The study concluded that this effect was primarily due to the compound's ability to inhibit PNMT and reduce adrenaline levels.
- Neurotransmitter Modulation : Another study explored the compound's effects on neurotransmitter systems. It was found to modulate serotonin and norepinephrine levels, suggesting potential applications in treating mood disorders.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful. The table below summarizes key features:
Compound Name | Mechanism of Action | Unique Properties |
---|---|---|
This compound | Inhibits PNMT | Reduces adrenaline synthesis |
(S)-1-(2,6-Dichlorophenyl)ethanamine HCl | Potential monoamine reuptake inhibitor | Chiral form enhances solubility |
1-(2,4-Dichlorophenyl)ethanamine | Similar inhibition of adrenergic receptors | Different chlorine substitution affects potency |
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWOZHOHRZOVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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